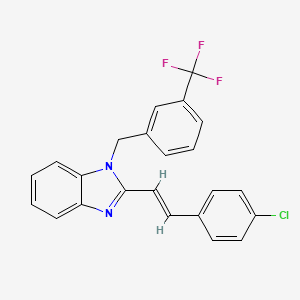
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole, or CSFMB, is a novel compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic organic compound with a unique structure that makes it suitable for use in a wide range of research applications. CSFMB has been studied for its ability to act as a catalyst in organic synthesis and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications.
科学研究应用
CSFMB has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to act as a catalyst in organic synthesis, and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications. CSFMB has also been studied for its potential applications in biochemistry, as it has been shown to be a reversible inhibitor of the enzyme acetyl-CoA carboxylase.
作用机制
The mechanism of action of CSFMB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This inhibition is believed to be reversible, meaning that the effects of CSFMB can be reversed when the compound is removed from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of CSFMB are not yet fully understood. However, it has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. In addition, it has been shown to have an effect on the expression of certain genes involved in fatty acid metabolism.
实验室实验的优点和局限性
The use of CSFMB in laboratory experiments has a number of advantages, including its ability to act as a catalyst in organic synthesis and its potential use in drug design. Additionally, its unique properties make it suitable for use in the development of materials for medical, optical, and electronic applications. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the difficulty in separating the desired product from the by-products.
未来方向
There are a number of potential future directions for the study of CSFMB. These include further exploration of its potential applications in drug design and material development, as well as further study of its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis methods of CSFMB could lead to more efficient and cost-effective production of the compound. Finally, further study of the potential toxicity of CSFMB could lead to the development of safer methods of use.
合成方法
The synthesis of CSFMB has been studied by a variety of research teams, and a number of methods have been developed. The most common method is the reaction of 4-chlorostyrene with 3-trifluoromethylbenzyl bromide in the presence of potassium carbonate and a base catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography. Other methods for the synthesis of CSFMB have also been developed, including a one-pot synthesis and a microwave-assisted synthesis.
属性
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2/c24-19-11-8-16(9-12-19)10-13-22-28-20-6-1-2-7-21(20)29(22)15-17-4-3-5-18(14-17)23(25,26)27/h1-14H,15H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVCVCCYKZXPM-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

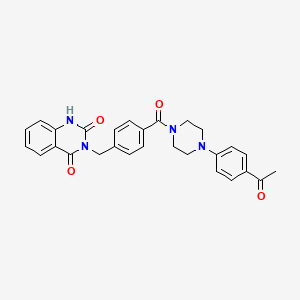
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)
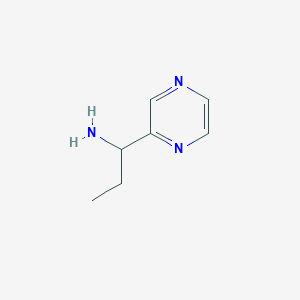
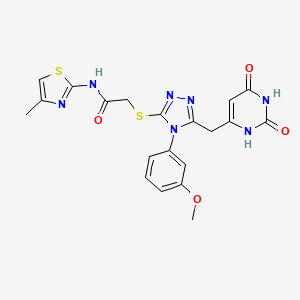
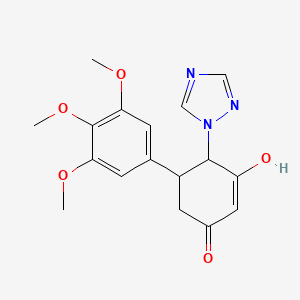
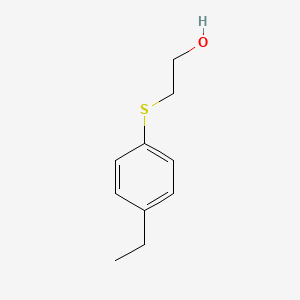
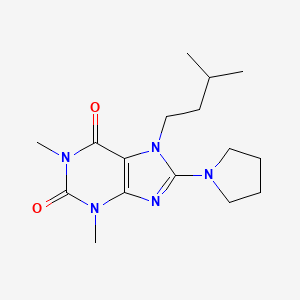
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)

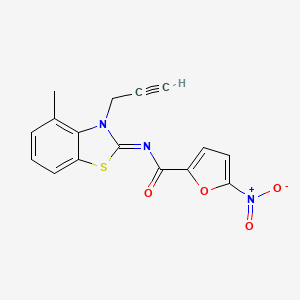
![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)

![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)
